Carmustine-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C5H9Cl2N3O2 |
|---|---|
分子量 |
222.10 g/mol |
IUPAC名 |
1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2 |
InChIキー |
DLGOEMSEDOSKAD-SVYQBANQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Carmustine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Carmustine-d8, a deuterated analog of the chemotherapeutic agent Carmustine (B1668450). This document details its physicochemical characteristics, methods for its synthesis and analysis, and its mechanism of action, presenting data in a structured format for ease of reference and comparison.
Physicochemical Properties
This compound is the deuterium-labeled version of Carmustine, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea). The incorporation of deuterium (B1214612) atoms makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1][2] While specific physical data for the deuterated version is limited, the properties of unlabeled Carmustine serve as a close proxy.
Quantitative Data Summary
The chemical and physical properties of this compound and its non-deuterated counterpart are summarized below.
| Property | Value (this compound) | Value (Carmustine) | Reference(s) |
| Molecular Formula | C₅HD₈Cl₂N₃O₂ | C₅H₉Cl₂N₃O₂ | [3] |
| Molecular Weight | 222.10 g/mol | 214.05 g/mol | [3] |
| Exact Mass | 221.0574 Da | 213.0071819 Da | [2][4] |
| Appearance | Colorless to off-white solid-liquid mixture | Orange-yellow crystalline solid | [1][4] |
| Melting Point | Not Reported | 30 °C | [4] |
| logP | Not Reported | 1.375 | [4] |
| pKa (Acidic) | Not Reported | 10.194 | [4] |
| pKa (Basic) | Not Reported | 3.803 | [4] |
Solubility
| Solvent | Solubility (this compound) | Solubility (Carmustine) | Reference(s) |
| Water | 100 mg/mL (450.25 mM) (Requires sonication and warming) | 25 mM | [3][4] |
| DMSO | Not Reported | 100 mM | [4] |
| Ethanol | Not Reported | 100 mM | [4] |
Stability and Storage
Carmustine and its deuterated analog are known to be unstable, particularly in solution.[5] Carmustine is thermolabile and sensitive to light, heat, and significant pH changes.
Storage Recommendations for this compound:
-
Solid: Store at -20°C, protected from light.[3]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Carmustine are critical for its application in research and development.
Synthesis of Carmustine
A modern, safer synthesis protocol for Carmustine avoids the use of hazardous reagents like phosgene. The process is typically a two-step reaction.
Methodology:
-
Step 1: Formation of Urea Intermediate. 2-chloroethylamine (B1212225) or its hydrochloride salt is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a base, such as triethylamine. This reaction forms the intermediate 1,3-bis(2-chloroethyl)urea (B46951). The reaction can be carried out in an aqueous medium and is typically stirred for several hours at a temperature ranging from 35-45°C.[6][7] The intermediate product can be isolated by filtration after cooling the reaction mixture.[6]
-
Step 2: Nitrosation. The 1,3-bis(2-chloroethyl)urea intermediate is then subjected to nitrosation to form Carmustine. This is achieved by reacting the intermediate with a nitrosating agent, such as sodium nitrite, in the presence of an acid like sulfuric acid.[5][6] The reaction is performed in a two-phase solvent system (e.g., dichloromethane (B109758) and water) at a reduced temperature, typically between -5°C and 10°C, to control the reaction rate and stability of the product.[5]
-
Isolation: Following the nitrosation, the organic layer containing Carmustine is separated, and the solvent is removed to isolate the final product.
Purification by Recrystallization
Crude Carmustine can be purified to a high degree using recrystallization.
Methodology:
-
Solvent Selection: A mixed solvent system is effective for purifying Carmustine. A common choice is a mixture of an alcohol (such as methanol (B129727), ethanol, or isopropanol) and water.[8]
-
Dissolution: The crude Carmustine solid is dissolved in a minimal amount of the hot alcohol/water mixture to create a saturated solution.[9][10]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.[11]
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of Carmustine decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.[12]
-
Isolation and Drying: The purified crystals are collected by suction filtration (e.g., using a Büchner funnel), washed with a small amount of the cold solvent mixture to remove any remaining impurities, and then dried under a vacuum to remove residual solvent.[11]
Quantitative Analysis by LC-MS
A sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed for the quantification of Carmustine in biological matrices like rat plasma. This compound is an ideal internal standard for this type of assay.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, an internal standard (this compound) is added.
-
The drug and internal standard are extracted from the plasma using an organic solvent such as ethyl ether.[13]
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS system.[13][14]
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system is used.[15]
-
Column: A C18 reverse-phase column is typically employed for separation.[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and an organic phase (e.g., methanol or acetonitrile (B52724) with the same additives) is used to separate Carmustine from other matrix components.[14][16]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to be effective.[14]
-
Detection: A triple quadrupole mass spectrometer is used for detection, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13][16] Specific precursor-to-product ion transitions are monitored for both Carmustine and the this compound internal standard.
-
Mechanism of Action and Related Pathways
Carmustine is a cell-cycle phase-nonspecific alkylating agent. Its cytotoxic effects are primarily due to its ability to damage the DNA of rapidly dividing cells.[17][18][19]
Key Steps in the Mechanism of Action:
-
Spontaneous Decomposition: After administration, Carmustine undergoes spontaneous, non-enzymatic decomposition in the physiological environment. This breakdown generates reactive electrophilic intermediates.[17]
-
Formation of Reactive Species: The key intermediates formed are a 2-chloroethyldiazonium ion and an isocyanate. The 2-chloroethyldiazonium ion can further decompose to a highly reactive chloroethyl carbonium ion.[17][20]
-
DNA Alkylation: The chloroethyl carbonium ion acts as a potent alkylating agent. It covalently attaches a chloroethyl group to nucleophilic sites on DNA bases, primarily the O⁶ and N⁷ positions of guanine.[17]
-
DNA Cross-Linking: The attached chloroethyl group can undergo an intramolecular reaction to form an unstable cyclic intermediate, which then reacts with a neighboring DNA base (e.g., cytosine on the opposite strand). This results in the formation of a stable interstrand cross-link.[18][19]
-
Cellular Consequences: These DNA cross-links prevent the separation of the DNA double helix, which is essential for DNA replication and transcription. This disruption halts the cell cycle and triggers apoptotic pathways, leading to cancer cell death.[17][19] The isocyanate species can also carbamoylate proteins, further contributing to cytotoxicity by inhibiting key enzymes, including those involved in DNA repair.[17]
Mandatory Visualizations
Diagram: Carmustine Mechanism of Action
Caption: The cytotoxic mechanism of Carmustine, from decomposition to DNA cross-linking.
Diagram: Workflow for Carmustine Synthesis
Caption: A two-step, phosgene-free synthesis workflow for Carmustine.
Diagram: Workflow for LC-MS Analysis
Caption: Workflow for the quantitative analysis of Carmustine using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. EP3214075A2 - Safe and efficient process for the preparation of carmustine - Google Patents [patents.google.com]
- 8. CN110938018A - Method for preparing high-purity carmustine - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. How To [chem.rochester.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. shimadzu.com [shimadzu.com]
- 17. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 18. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 19. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Differences Between Carmustine and Carmustine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the distinctions between the chemotherapeutic agent Carmustine and its deuterated analog, Carmustine-d8. The core of this document focuses on the chemical, physical, and pharmacological differences, underpinned by the kinetic isotope effect. Detailed experimental protocols and visual representations of key processes are included to support research and development activities.
Introduction: The Significance of Isotopic Labeling
Carmustine, a nitrosourea (B86855) alkylating agent, is a crucial component in the treatment of various malignancies, most notably brain tumors, due to its ability to cross the blood-brain barrier.[1] this compound is a stable isotope-labeled version of Carmustine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution, while seemingly minor, can have significant implications for the drug's metabolic fate and its application in analytical methodologies. This guide will explore these differences in detail.
Comparative Physicochemical and Pharmacokinetic Properties
The primary distinction between Carmustine and this compound lies in the increased mass of the latter due to the presence of deuterium. This seemingly simple change gives rise to differences in their pharmacokinetic profiles, primarily driven by the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic reactions that involve the cleavage of these bonds.[2]
Table 1: Physicochemical Properties
| Property | Carmustine | This compound |
| Chemical Formula | C₅H₉Cl₂N₃O₂ | C₅HD₈Cl₂N₃O₂ |
| Molecular Weight | 214.05 g/mol | ~222.10 g/mol |
| Appearance | Pale yellow crystalline powder | Not specified, likely similar to Carmustine |
| Melting Point | 30-32 °C | Not specified, likely similar to Carmustine |
| Water Solubility | 4 mg/mL | Not specified, likely similar to Carmustine |
| LogP | 1.53 | Not specified, likely similar to Carmustine |
Table 2: Pharmacokinetic Parameters (for Carmustine)
| Parameter | Value |
| Route of Administration | Intravenous |
| Half-life | 15-75 minutes[3] |
| Metabolism | Rapid and extensive hepatic metabolism by cytochrome P450 enzymes.[4] |
| Excretion | Primarily renal (60-70% within 96 hours) and as respiratory CO₂ (~10%).[5] |
| Protein Binding | ~80% |
Mechanism of Action of Carmustine
Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA and RNA.[7] Upon administration, it undergoes spontaneous decomposition to form reactive electrophilic intermediates. These intermediates then covalently bind to nucleophilic sites on DNA and RNA bases, leading to the formation of cross-links which inhibit DNA replication and transcription, ultimately inducing apoptosis.[7]
Figure 1: Mechanism of action of Carmustine.
The Role of this compound in Research and Development
The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Carmustine in biological matrices such as plasma and tissue homogenates.[8] Its utility stems from its near-identical chemical and physical properties to Carmustine, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated by the mass spectrometer, enabling accurate correction for any analyte loss during sample processing and for variations in instrument response.
Experimental Protocols
Synthesis of Carmustine
The synthesis of Carmustine typically involves a two-step process:
-
Formation of 1,3-bis(2-chloroethyl)urea (B46951): This intermediate is synthesized by reacting 2-chloroethylamine (B1212225) hydrochloride with a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole. The use of less hazardous reagents like carbonyldiimidazole is preferred for safety and environmental reasons.
-
Nitrosation: The 1,3-bis(2-chloroethyl)urea is then reacted with a nitrosating agent, commonly sodium nitrite (B80452) in an acidic medium (e.g., formic acid or sulfuric acid), to introduce the nitroso group and yield Carmustine.
Plausible Synthesis of this compound
The synthesis of this compound would follow a similar pathway to that of Carmustine, with the key difference being the use of a deuterated starting material.
Figure 2: Plausible synthetic pathway for this compound.
Quantitative Analysis of Carmustine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a representative method for the quantification of Carmustine in human plasma.
1. Materials and Reagents:
-
Carmustine standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in ACN).
-
Protein Precipitation: Add 300 µL of cold ACN to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: A suitable gradient to separate Carmustine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Carmustine and this compound.
-
Figure 3: Experimental workflow for LC-MS/MS analysis.
Logical Relationship between Carmustine and this compound
The relationship between Carmustine and this compound is one of an analyte and its ideal analytical tool. Carmustine is the therapeutically active compound, while this compound serves as a critical component in the accurate measurement of the active drug's concentration in biological systems, which is essential for pharmacokinetic and toxicokinetic studies. Furthermore, the study of deuterated analogs like this compound can provide valuable insights into the metabolic pathways of the parent drug, potentially guiding the development of next-generation drugs with improved metabolic stability.
Conclusion
The primary difference between Carmustine and this compound is the isotopic substitution of hydrogen with deuterium, which imparts a greater mass and bond strength to the latter. This distinction is the foundation for their differing roles in pharmaceutical science. While Carmustine is the active therapeutic agent, this compound is an invaluable tool for its precise quantification and for studying its metabolic fate. The kinetic isotope effect suggests that this compound would have a more stable metabolic profile, a hypothesis that warrants further investigation and could inform future drug design strategies. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize both compounds in their scientific endeavors.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma pharmacokinetics and bioavailability of 1-(2-chloroethyl)-3-sarcosinamide-1-nitrosourea after intravenous and oral administration to mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carmustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 8. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Carmustine-d8 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of Carmustine-d8, a deuterated analog of the alkylating agent Carmustine. While specific in vivo studies on this compound are not extensively available in the public domain, this document synthesizes the known metabolic pathways of non-deuterated Carmustine with the established principles of the kinetic isotope effect (KIE) to project the metabolic profile of its deuterated counterpart. This guide includes detailed descriptions of the primary metabolic transformations, the enzymes involved, and anticipated quantitative differences in metabolite formation. Furthermore, it outlines detailed experimental protocols for key in vivo and in vitro assays relevant to studying the metabolism of nitrosourea (B86855) compounds.
Introduction to Carmustine and the Rationale for Deuteration
Carmustine (BCNU) is a highly lipophilic nitrosourea compound used in the chemotherapy of various cancers, most notably brain tumors, due to its ability to cross the blood-brain barrier.[1] Its cytotoxic effect is mediated through the alkylation of DNA and RNA, leading to the inhibition of DNA synthesis and function.[1] Carmustine is a prodrug that undergoes extensive and rapid metabolism in vivo to form active alkylating and carbamoylating moieties.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can result in a decreased rate of metabolism, potentially leading to an increased plasma half-life, altered metabolite profiles, and a reduction in the formation of toxic metabolites.[2][3] For Carmustine, deuteration at metabolically active sites is expected to modulate its metabolic breakdown, potentially enhancing its therapeutic index.
Metabolic Pathways of Carmustine
The in vivo metabolism of Carmustine is complex and involves both enzymatic and non-enzymatic pathways. The primary routes of metabolism are denitrosation and decomposition to reactive intermediates.
Enzymatic Metabolism: Denitrosation
The major enzymatic metabolic pathway for Carmustine is denitrosation, which is primarily mediated by the hepatic cytochrome P450 (CYP450) enzyme system.[4] This reaction involves the removal of the nitroso group, leading to the formation of 1,3-bis(2-chloroethyl)urea (B46951) (BCU), a major and relatively stable metabolite.[5]
Spontaneous Decomposition
Under physiological conditions, Carmustine can also undergo spontaneous, non-enzymatic decomposition. This chemical breakdown is crucial for its cytotoxic activity as it generates highly reactive intermediates, including a chloroethyldiazonium hydroxide (B78521) and a 2-chloroethyl isocyanate. The chloroethyldiazonium ion is a potent alkylating agent that cross-links DNA, while the isocyanate can carbamoylate proteins, including enzymes involved in DNA repair.
Glutathione (B108866) Conjugation
The reactive electrophilic intermediates generated from Carmustine's decomposition can be detoxified through conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[6] This pathway leads to the formation of more water-soluble and readily excretable metabolites.
Predicted Metabolic Fate of this compound
-
Slower Rate of Denitrosation: If the deuterium atoms in this compound are located on the ethyl groups, particularly at the carbon alpha to the nitrogen atoms, a primary KIE is expected to slow down the CYP450-mediated denitrosation. This would lead to a reduced rate of formation of the BCU-d8 metabolite.
-
Increased Half-Life: A slower rate of metabolism would likely result in a longer plasma half-life for this compound compared to its non-deuterated counterpart.
-
Altered Metabolite Profile: The KIE could potentially shift the metabolic balance between enzymatic denitrosation and spontaneous decomposition. A slower denitrosation might lead to a greater proportion of the drug undergoing chemical decomposition to its active cytotoxic species.
-
Reduced Formation of Potentially Toxic Metabolites: By slowing down specific metabolic pathways, deuteration may reduce the formation of certain metabolites that could contribute to off-target toxicity.
Data Presentation
Pharmacokinetic Parameters of Non-Deuterated Carmustine
The following table summarizes the reported pharmacokinetic parameters for non-deuterated Carmustine in various species. It is important to note that these values can vary depending on the dose, route of administration, and the analytical methods used.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Human | 15-75 minutes | [1] |
| Rat | ~15 minutes | [7] | |
| Clearance | Human | Rapid | [8] |
| Volume of Distribution | Human | High | [1] |
| Major Metabolite | Human, Rat | 1,3-bis(2-chloroethyl)urea (BCU) | [5] |
| Primary Route of Excretion | Human | Urine (60-70%) | [8] |
Predicted Impact of Deuteration on Carmustine Metabolism (Kinetic Isotope Effect)
This table outlines the predicted effects of deuteration on the key metabolic pathways of Carmustine. The magnitude of the KIE can vary depending on the specific position of deuteration and the rate-limiting step of the reaction.
| Metabolic Pathway | Predicted Effect of Deuteration (this compound) | Expected Outcome |
| CYP450-mediated Denitrosation | Decreased rate of reaction | Reduced formation of BCU-d8, increased exposure to parent drug. |
| Spontaneous Decomposition | Minimal to no direct effect | Relative contribution to overall clearance may increase if enzymatic pathways are slowed. |
| Glutathione Conjugation | Indirect effect | Altered levels of reactive intermediates may influence the extent of GSH conjugation. |
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound are not available. The following are generalized yet detailed methodologies for key experiments that would be essential for characterizing the metabolic fate of this compound. These protocols are based on standard practices for studying the pharmacokinetics and metabolism of alkylating agents.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g). Animals should be housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing: this compound is administered intravenously (IV) via the tail vein at a dose of 10 mg/kg. The drug should be formulated in a suitable vehicle, such as a mixture of dehydrated alcohol and sterile water for injection.
-
Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 2, 5, 15, 30, 60, 120, and 240 minutes post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis. Urine and feces can be collected over 24 or 48 hours using metabolic cages.
-
Sample Preparation (Plasma): To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog of a metabolite or a structurally similar compound). Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Sample Preparation (Urine): Urine samples are typically diluted with water or a buffer before direct injection or after a solid-phase extraction (SPE) cleanup to remove interfering substances.[9][10] For SPE, a C18 cartridge can be used. The cartridge is conditioned with methanol (B129727) and water. The diluted urine sample is loaded, washed with water, and the analytes are eluted with methanol. The eluate is then evaporated and reconstituted as described for plasma samples.
In Vitro Metabolism using Liver Microsomes (CYP450 Reaction Phenotyping)
-
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of this compound.
-
Materials: Pooled human liver microsomes (HLM), recombinant human CYP450 enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4), NADPH regenerating system, and specific CYP450 chemical inhibitors.[11][12]
-
Incubation: Incubations are performed in a 96-well plate. Each well contains this compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate (B84403) buffer (pH 7.4). The reaction is initiated by adding the NADPH regenerating system. For inhibition studies, microsomes are pre-incubated with a specific CYP450 inhibitor before the addition of this compound.
-
Termination and Analysis: The reaction is stopped at various time points by adding ice-cold acetonitrile. The samples are then processed as described for plasma samples and analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.
Glutathione S-Transferase (GST) Activity Assay
-
Objective: To determine if this compound or its reactive metabolites are substrates for glutathione S-transferases.
-
Method: A commercially available GST assay kit can be used.[13][14] These kits typically measure the conjugation of a model substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB) with GSH, which results in an increase in absorbance at 340 nm.
-
Procedure: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, GSH, CDNB, and the enzyme source (e.g., cytosolic fraction from liver homogenate). The reaction is initiated by adding the enzyme. To test for inhibition by this compound, the drug is pre-incubated with the enzyme before adding the substrates. The change in absorbance over time is monitored using a plate reader. A decrease in the rate of the reaction in the presence of this compound would suggest it or its metabolites interact with GSTs.
LC-MS/MS Analytical Method for Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its predicted metabolites (e.g., BCU-d8) need to be optimized.
-
MRM Transitions (Hypothetical):
-
This compound: [M+H]+ → fragment ion
-
BCU-d8: [M+H]+ → fragment ion
-
Internal Standard: [M+H]+ → fragment ion
-
-
Mandatory Visualizations
Metabolic Pathway of Carmustine
References
- 1. youtube.com [youtube.com]
- 2. Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Carmustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of nitrosoureas: comparison of 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) after oral and intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 12. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione-S-Transferase (GST) Activity Assay Kit(DTNB method) - Elabscience® [elabscience.com]
- 14. caymanchem.com [caymanchem.com]
Carmustine-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Carmustine-d8, the deuterated analog of the chemotherapeutic agent Carmustine (B1668450). This document outlines its chemical properties, synthesis, and key applications in research and drug development, with a focus on its use as an internal standard for quantitative analysis. Detailed experimental protocols and an overview of the relevant biological pathways are also presented to support its practical application in a laboratory setting.
Core Compound Data
This compound is a stable isotope-labeled version of Carmustine, an alkylating agent used in the treatment of various cancers. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Carmustine in biological matrices.
| Property | Carmustine | This compound |
| CAS Number | 154-93-8[1][2] | 2748545-55-1 |
| Molecular Formula | C5H9Cl2N3O2[1][2] | C5HD8Cl2N3O2 |
| Molecular Weight | 214.05 g/mol [1][2] | 222.10 g/mol |
| Synonyms | BCNU, BiCNU, 1,3-bis(2-chloroethyl)-1-nitrosourea | BCNU-d8, 1,3-bis(2-chloroethyl-d4)-1-nitrosourea |
Synthesis
The synthesis of Carmustine generally involves a two-step process: the formation of a urea (B33335) intermediate followed by nitrosation. For this compound, a deuterated starting material is used.
A common synthetic route involves reacting 2-chloroethylamine (B1212225) or its salt with a carbonylating agent, such as 1,1'-carbonyldiimidazole (B1668759) or triphosgene, to form 1,3-bis(2-chloroethyl)urea.[1][3] This intermediate is then subjected to nitrosation using a nitrosating agent like sodium nitrite (B80452) in the presence of an acid (e.g., sulfuric or acetic acid) to yield Carmustine.[1][3][4] To synthesize this compound, a deuterated version of 2-chloroethylamine (2-chloroethylamine-d4) would be used as the starting material.
Mechanism of Action and Signaling Pathway
Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA and RNA.[5] This process involves the transfer of a chloroethyl group to nucleophilic sites on nucleic acid bases, leading to the formation of DNA adducts. These adducts can then form interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
The DNA damage response (DDR) is a complex signaling network that is activated in response to DNA lesions induced by agents like Carmustine. Key proteins in this pathway include ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), which are sensor kinases that initiate a signaling cascade. This cascade involves the phosphorylation of numerous downstream targets, including checkpoint kinases like CHK1 and CHK2, and the tumor suppressor protein p53.[6] Activation of p53 can lead to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). The Fanconi anemia (FA) pathway is particularly important for the repair of interstrand cross-links.[7]
Below is a simplified representation of the signaling pathway initiated by Carmustine-induced DNA damage.
Carmustine-induced DNA damage response pathway.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of Carmustine in various cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MALME-3M | Melanoma | 20 | [5] |
| NCI-H23 | Lung Cancer | 5 | [5] |
| MCF7 | Breast Cancer | 27.18 ± 1.4 | [8] |
| HT29 | Colon Cancer | 56.23 ± 3.3 | [8] |
| U87MG | Glioblastoma | 54.40 | [9] |
| HL-60 | Leukemia | Varies | [2] |
| MOLT-4 | Leukemia | Varies | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general procedure for determining the cytotoxic effects of Carmustine on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Carmustine
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Carmustine in culture medium. Remove the medium from the wells and add 100 µL of the Carmustine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Carmustine, e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Quantification of Carmustine by LC-MS/MS using this compound
This protocol provides a general framework for the quantitative analysis of Carmustine in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Carmustine and this compound standards
-
Biological matrix (e.g., plasma)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of this compound internal standard solution (at a known concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Carmustine from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Carmustine: Precursor ion [M+H]+ → Product ion
-
This compound: Precursor ion [M+H]+ → Product ion
-
-
Optimize instrumental parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Carmustine to this compound against the concentration of Carmustine standards.
-
Quantify Carmustine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the general workflow for the quantification of Carmustine using its deuterated internal standard.
Workflow for Carmustine quantification by LC-MS/MS.
References
- 1. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 2. Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting protein–protein interactions in the DNA damage response pathways for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Carmustine in Human Plasma by LC-MS/MS Using Carmustine-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the alkylating agent Carmustine in human plasma. Due to the inherent instability and reactivity of Carmustine, a reliable analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a stable isotope-labeled internal standard, Carmustine-d8, which co-elutes with the analyte, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and ionization. The protocol details a straightforward protein precipitation procedure for sample extraction and provides optimized LC-MS/MS parameters. The method has been validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
Carmustine (BCNU) is a nitrosourea (B86855) compound widely used in chemotherapy, particularly for brain tumors, due to its ability to cross the blood-brain barrier. It functions as an alkylating agent, forming interstrand crosslinks in DNA, which inhibits DNA replication and transcription, ultimately leading to cell death. Monitoring plasma concentrations of Carmustine is essential for optimizing therapeutic outcomes while minimizing dose-related toxicities.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS. A SIL-IS is chemically identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most effective means of correcting for analytical variability. This document provides a detailed protocol for the quantification of Carmustine in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Carmustine (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters XBridge C18 column (3.5 µm, 50 × 2.1 mm i.d.) or equivalent
LC-MS/MS Conditions
The following table summarizes the liquid chromatography and mass spectrometry conditions.
| Parameter | Condition |
| LC Column | Waters XBridge C18 (3.5 µm, 50 × 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Optimized LC-MS/MS Parameters Note: The following MRM transitions and parameters are typical starting points and should be optimized for the specific instrument used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
| Carmustine | 214.0 | 77.1 | 45 V | 25 eV |
| This compound | 222.0 | 85.1 | 45 V | 25 eV |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carmustine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Carmustine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, CS, QC, and unknown samples.
-
Pipette 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibrators, or study sample) into the tubes.
-
Add 50 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Method Validation Data
The following tables summarize the representative data from the method validation, demonstrating its suitability for the intended purpose. The acceptance criteria are based on regulatory guidelines.
Linearity and Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Carmustine to this compound against the nominal concentration.
Table 2: Calibration Curve Summary
| Parameter | Result |
| Linear Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Standards | 85-115% (80-120% for LLOQ) |
Precision and Accuracy
Intra-day (n=6) and inter-day (3 runs over 3 days) precision and accuracy were assessed at four QC levels.
Table 3: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 20.0% | 80.0 - 120.0% | ≤ 20.0% | 80.0 - 120.0% |
| Low (LQC) | 3.0 | ≤ 15.0% | 85.0 - 115.0% | ≤ 15.0% | 85.0 - 115.0% |
| Medium (MQC) | 100 | ≤ 15.0% | 85.0 - 115.0% | ≤ 15.0% | 85.0 - 115.0% |
| High (HQC) | 800 | ≤ 15.0% | 85.0 - 115.0% | ≤ 15.0% | 85.0 - 115.0% |
Matrix Effect and Recovery
The extraction recovery and matrix effect were evaluated at three QC levels.
Table 4: Representative Matrix Effect and Recovery Data
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low (LQC) | 3.0 | 91.5 | 0.94 | 1.01 |
| Medium (MQC) | 100 | 93.2 | 0.92 | 0.99 |
| High (HQC) | 800 | 92.8 | 0.95 | 1.02 |
The consistent IS-normalized matrix factor close to 1.0 indicates that this compound effectively compensates for signal suppression or enhancement caused by the plasma matrix.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of Carmustine in plasma samples.
Carmustine Mechanism of Action
This diagram provides a simplified overview of Carmustine's cytotoxic mechanism.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate tool for the quantification of Carmustine in human plasma. The use of this compound as an internal standard is critical for correcting analytical variability and ensuring data integrity. The simple protein precipitation protocol allows for high-throughput sample processing, making this method highly suitable for pharmacokinetic analysis in clinical and preclinical drug development.
Application Notes and Protocols for Carmustine-d8 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmustine, a member of the nitrosourea (B86855) class of drugs, is a potent alkylating agent used in the chemotherapy of various cancers, most notably brain tumors, due to its ability to cross the blood-brain barrier.[1][2] Its therapeutic action is primarily attributed to its ability to form interstrand crosslinks in DNA, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.[2][3][4] Carmustine-d8, a deuterated analog of Carmustine, serves as an invaluable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The incorporation of deuterium (B1214612) atoms can alter the metabolic rate of the drug, often leading to a longer half-life and modified pharmacokinetic profile, which can be advantageous for research purposes. Furthermore, this compound is an ideal internal standard for quantitative bioanalytical assays due to its similar physicochemical properties to the parent drug and its distinct mass, enabling precise quantification by mass spectrometry.
This document provides detailed application notes and experimental protocols for the use of this compound in PK and PD studies, based on established methodologies for Carmustine.
Disclaimer: The following protocols are based on methodologies developed for the non-deuterated form of Carmustine. While these methods provide a strong foundation, validation and optimization will be necessary for specific applications involving this compound.
Pharmacokinetic Studies of Carmustine
Pharmacokinetic parameters of intravenously administered Carmustine are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
| Pharmacokinetic Parameter | Value | Species | Notes |
| Elimination Half-life (t½) | 15 - 75 minutes[5][6] | Human | Following a short intravenous infusion.[5] |
| Distribution | Readily crosses the blood-brain barrier[1][5][6] | Human | CSF levels are ≥50% of concurrent plasma levels.[5] |
| Metabolism | Rapidly metabolized[6] | Human | Inactivated by cytosolic and microsomal enzymes.[5] |
| Excretion | 60-70% in urine within 96 hours[5][6][7] | Human | Approximately 10% eliminated as CO2.[5][7] |
| Volume of Distribution (Vd) | 3.25 L/kg (standard dose); 5.1 L/kg (high dose)[8] | Human | |
| Plasma Protein Binding | ~80%[8] | Human | |
| Clearance | 56 mL/min/kg (standard dose); 78 mL/min/kg (high dose)[8] | Human | Non-linear, dose-related clearance.[8] |
Experimental Protocol: Quantification of this compound in Plasma using LC-MS/MS
This protocol is adapted from a method for the quantification of Carmustine in rat plasma and is suitable for pharmacokinetic studies.[9] this compound would typically be used as an internal standard for the quantification of Carmustine, but this protocol can be adapted to quantify this compound itself, using a non-deuterated Carmustine as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction) [10][11]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard solution (Carmustine in methanol, 1 µg/mL).
-
Add 500 µL of ice-cold ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions [9][12][13]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1 mL/min.[9]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode for APCI (monitoring the formate (B1220265) adduct)[9] or positive ion mode for ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Pharmacodynamic Studies of Carmustine
Pharmacodynamic studies investigate the biochemical and physiological effects of Carmustine on the body, particularly its anti-cancer activity.
Signaling Pathway: Carmustine's Mechanism of Action
Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA and RNA.[3][4][14] This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]
References
- 1. pdr.net [pdr.net]
- 2. Carmustine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sterimaxinc.com [sterimaxinc.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
Application Notes and Protocols for the Use of Carmustine-d8 in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmustine (BCNU) is a well-established chemotherapy agent, a nitrogen mustard β-chloro-nitrosourea compound that functions as an alkylating agent.[1] It is utilized in the treatment of various cancers, including brain tumors, multiple myeloma, and lymphomas.[2] Carmustine's mechanism of action involves the alkylation and cross-linking of DNA and RNA, which inhibits DNA synthesis and repair, ultimately leading to cancer cell death.[3] The metabolism of Carmustine is rapid and complex, with a significant interaction with the glutathione (B108866) (GSH) pathway.[4][5][6] Specifically, Carmustine is known to inhibit glutathione reductase, a key enzyme in maintaining the cellular redox balance.[4][5][6]
The use of stable isotope-labeled compounds, such as Carmustine-d8, is a powerful tool in preclinical drug metabolism and pharmacokinetic (DMPK) studies.[7][8][9] Deuterium (B1214612) (d) substitution can offer several advantages, including altering metabolic pathways to enhance pharmacokinetic properties (the "deuterium kinetic isotope effect") or serving as an ideal internal standard for bioanalytical assays due to its chemical similarity to the parent drug.[10][11]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical drug metabolism studies.
Applications of this compound in Preclinical Research
There are two primary applications for this compound in the preclinical setting:
-
As a Test Compound to Evaluate the "Deuterium Kinetic Isotope Effect": Replacing hydrogen atoms with deuterium at specific sites of metabolic attack can slow down the rate of metabolism.[10] This can lead to an improved pharmacokinetic profile, such as increased half-life and systemic exposure. Preclinical studies with this compound can therefore be designed to investigate if its metabolic stability is enhanced compared to the non-deuterated parent compound.
-
As an Internal Standard for Bioanalytical Methods: Due to its identical chemical structure and properties to Carmustine, with the only difference being the mass, this compound is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[12] It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate and precise quantification of Carmustine in biological matrices.[13]
Experimental Protocols
In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol is designed to determine the metabolic stability of this compound in comparison to non-deuterated Carmustine.
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound and Carmustine in human, rat, mouse, and dog liver microsomes.
Materials:
-
This compound
-
Carmustine
-
Pooled liver microsomes (human, rat, mouse, dog)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (if this compound is not used as the test compound, a different stable isotope-labeled compound can be used)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of this compound and Carmustine in a suitable solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, add phosphate buffer, the test compound (final concentration of 1 µM), and liver microsomes (final protein concentration of 0.5 mg/mL).[14]
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to compare the in vivo profile of this compound and Carmustine.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) of this compound and Carmustine following intravenous administration to rats.
Materials:
-
This compound
-
Carmustine
-
Male Sprague-Dawley rats
-
Vehicle for injection (e.g., ethanol, sterile water)[15]
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
-
This compound (as internal standard for Carmustine analysis, and vice versa or a different IS)
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of this compound or Carmustine to separate groups of rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding ice-cold acetonitrile containing the internal standard to the plasma samples.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of this compound or Carmustine in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of distribution).
Data Presentation
The quantitative data from the described studies should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Metabolic Stability of Carmustine and this compound in Liver Microsomes
| Species | Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Carmustine | Example Value | Example Value |
| This compound | Example Value | Example Value | |
| Rat | Carmustine | Example Value | Example Value |
| This compound | Example Value | Example Value | |
| Mouse | Carmustine | Example Value | Example Value |
| This compound | Example Value | Example Value | |
| Dog | Carmustine | Example Value | Example Value |
| This compound | Example Value | Example Value |
Table 2: Pharmacokinetic Parameters of Carmustine and this compound in Rats Following a 10 mg/kg IV Dose
| Parameter | Carmustine | This compound |
| Cmax (ng/mL) | Example Value | Example Value |
| Tmax (min) | Example Value | Example Value |
| AUC (0-inf) (ng*h/mL) | Example Value | Example Value |
| t1/2 (h) | Example Value | Example Value |
| Clearance (mL/h/kg) | Example Value | Example Value |
| Vd (L/kg) | Example Value | Example Value |
Note: The values in these tables are for illustrative purposes only and will need to be determined experimentally.
Visualizations
Carmustine Metabolism and Glutathione Reductase Inhibition Pathway
The following diagram illustrates the metabolic fate of Carmustine and its interaction with the glutathione pathway. Carmustine undergoes spontaneous decomposition to form reactive intermediates that alkylate DNA. A key metabolic interaction is the inhibition of glutathione reductase, leading to an accumulation of oxidized glutathione (GSSG) and increased cellular oxidative stress.
Caption: Metabolic pathway of Carmustine and its inhibition of Glutathione Reductase.
Experimental Workflow for In Vivo Pharmacokinetic Study
This workflow diagram outlines the key steps in conducting an in vivo pharmacokinetic study of this compound.
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Conclusion
The use of this compound offers significant advantages in preclinical drug metabolism studies. Whether employed to investigate the potential benefits of deuterium substitution on pharmacokinetic properties or as a reliable internal standard for bioanalytical quantification, this compound is an invaluable tool for researchers and drug development professionals. The protocols and information provided herein serve as a comprehensive guide for the effective implementation of this compound in preclinical research, ultimately contributing to a more thorough understanding of Carmustine's metabolic fate and the development of potentially improved therapeutic strategies.
References
- 1. Carmustine - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. cerilliant.com [cerilliant.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mttlab.eu [mttlab.eu]
- 15. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
How to address poor peak shape of Carmustine-d8 in chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape issues encountered during the chromatographic analysis of Carmustine-d8.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, including tailing, fronting, and split peaks, can arise from a combination of factors related to the analyte's inherent instability and its interaction with the chromatographic system. Common causes include:
-
Analyte Degradation: Carmustine (B1668450) is known to be unstable in aqueous solutions, especially at pH levels above 6.[1] Degradation can occur in the sample vial, during the injection process, or on the column, leading to broad or distorted peaks.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact strongly with polar analytes like this compound.[2][3][4] This secondary retention mechanism can cause significant peak tailing.
-
Column Contamination or Damage: Accumulation of contaminants from the sample matrix on the column inlet frit or within the packing material can distort peak shape.[5] Physical damage to the column, such as the formation of a void, can also lead to peak splitting or broadening.[6]
-
Inappropriate Mobile Phase Conditions: An unsuitable mobile phase pH can not only accelerate the degradation of this compound but also influence the ionization state of residual silanols, exacerbating tailing.[7]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting.[2][8][9]
Q2: My this compound peak is tailing. What are the immediate steps I should take?
Peak tailing is the most common peak shape issue. Here are the initial troubleshooting steps:
-
Lower the Mobile Phase pH: Carmustine is most stable in a pH range of 3.3 to 5.5.[1] Lowering the pH of your mobile phase with a suitable modifier (e.g., formic acid or acetic acid) can both enhance stability and suppress the ionization of silanol groups, thereby reducing secondary interactions.[4]
-
Introduce a Mobile Phase Modifier: The addition of modifiers like trifluoroacetic acid, formic acid, or their corresponding ammonium (B1175870) salts can improve peak shape by adjusting the mobile phase pH and forming ion pairs with active sites on the stationary phase.[3][10]
-
Use an End-Capped Column: If you are not already, switch to a column that has been "end-capped." This process deactivates a majority of the residual silanol groups, minimizing their potential for secondary interactions with polar analytes.[6][7]
Q3: Why is my this compound peak splitting into two?
Peak splitting can be indicative of several problems:
-
Column Void: A void or channel in the column's packing bed can cause the sample to travel through two different paths, resulting in a split peak.[6] This can often be confirmed by replacing the column with a new one.
-
Partially Blocked Frit: Debris from the sample or system can partially clog the inlet frit of the column, leading to a distorted flow path and peak splitting.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase itself.
-
Co-elution with an Interferent: It is possible that an impurity or a degradant is co-eluting with your analyte of interest.[4]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1.2 and is often caused by secondary interactions between this compound and the stationary phase.
Caption: Troubleshooting workflow for this compound peak tailing.
The addition of a mobile phase modifier can significantly improve peak symmetry. Below is a table illustrating the effect of adding formic acid to the mobile phase on the USP tailing factor of a this compound peak.
| Mobile Phase Composition | USP Tailing Factor (T) |
| 50:50 Acetonitrile:Water | 2.1 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1.2 |
| 50:50 Acetonitrile:Water with 0.2% Formic Acid | 1.1 |
Issue 2: Analyte Instability and Degradation
The chemical instability of this compound can lead to broad, noisy, or multiple peaks corresponding to degradation products.
Caption: Factors influencing the degradation of this compound.
-
Control Temperature: Use a cooled autosampler set to 2-8°C to maintain the stability of prepared samples.[11][12][13]
-
Buffer the Mobile Phase: Maintain the mobile phase pH between 3.3 and 5.5 using a volatile buffer system like ammonium formate or ammonium acetate.[1]
-
Prepare Fresh Samples: Due to its limited stability in solution, prepare this compound samples as close to the time of injection as possible.
-
Protect from Light: Store standards and samples in amber vials to minimize light-induced degradation.[1]
Experimental Protocols
Protocol 1: General Purpose HPLC Column Flushing
This protocol is intended to remove strongly retained contaminants from a reversed-phase column that may be causing poor peak shape.
Materials:
-
HPLC-grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
Procedure:
-
Disconnect the column from the detector to avoid flushing contaminants into the detector cell.[14]
-
Reverse the direction of the column.[14]
-
Set the flow rate to half of the typical analytical flow rate (e.g., 0.5 mL/min).[14][15]
-
Flush the column with 10-20 column volumes of each of the following solvents in sequence: a. HPLC-grade water (if a buffer was used)[16] b. Methanol[16] c. Acetonitrile[16] d. Isopropanol[16][17]
-
After the final flush, switch back to the initial mobile phase composition without the buffer salts.
-
Once the pressure has stabilized, return the column to its original flow direction and reconnect it to the detector.
-
Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.
Protocol 2: Sample Preparation for Enhanced Stability
This protocol is designed to minimize the degradation of this compound during sample preparation.
Materials:
-
Class A volumetric flasks
-
Amber autosampler vials
-
Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid (pre-chilled to 4°C)
Procedure:
-
Allow the this compound standard to come to room temperature before weighing.
-
Prepare a stock solution in a non-aqueous solvent like ethanol (B145695) if possible, where Carmustine has better stability.[1]
-
Perform serial dilutions to the final working concentration using the pre-chilled diluent.
-
Immediately transfer the final solution to an amber autosampler vial.
-
Place the vial in a cooled autosampler tray (set to 2-8°C) and proceed with the analysis as soon as possible. Reconstituted solutions of carmustine are physically and chemically stable for at least 48 hours when stored at 2-8°C.[11][12][13][18]
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. zeptometrix.com [zeptometrix.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 11. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 16. m.youtube.com [m.youtube.com]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ionization Efficiency of Carmustine-d8 in ESI-MS
Welcome to the technical support center for the analysis of Carmustine-d8 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing this compound by ESI-MS?
A1: this compound is a chemically unstable compound, which presents several challenges in ESI-MS analysis. The most common issues include:
-
Low Signal Intensity: Due to its susceptibility to degradation and inefficient ionization.
-
Signal Instability: Caused by in-source degradation or inconsistent adduct formation.
-
Complex Mass Spectra: Arising from the formation of multiple adducts (e.g., sodium, potassium, or solvent adducts) and in-source fragmentation. The presence of two chlorine atoms in its structure also results in a characteristic isotopic pattern that should be monitored.[1]
-
In-source Fragmentation: The nitroso group in Carmustine makes it prone to fragmentation within the ESI source, particularly the loss of the NO radical.[2]
Q2: Which ionization mode, positive or negative, is recommended for this compound?
A2: While both modes can be explored, positive ion mode is often preferred for nitrosourea (B86855) compounds. Protonation can be facilitated by the addition of acidic modifiers to the mobile phase. However, given its structure, negative ion mode could also be viable, potentially forming deprotonated molecules or adducts with anions from the mobile phase.[3] For instance, a formate (B1220265) adduct of Carmustine has been observed in the negative ion mode.[1]
Q3: What are common adducts observed for this compound in ESI-MS?
A3: In positive ion mode, you can expect to see protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+, especially if ammonium salts are used as mobile phase additives.[4][5][6] In negative ion mode, deprotonated molecules [M-H]- or adducts with mobile phase anions like formate [M+HCOO]- or acetate (B1210297) [M+CH3COO]- can be formed.[1][7] The formation of these adducts is highly dependent on the mobile phase composition and the cleanliness of the system.[4][8]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity for this compound
This is a frequent problem given the labile nature of Carmustine. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Carmustine-d8 during sample preparation
Welcome to the technical support center for Carmustine-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, like its non-deuterated counterpart Carmustine (B1668450) (BCNU), is a highly unstable compound. The primary factors contributing to its degradation are:
-
pH: Carmustine is highly susceptible to hydrolysis, and its degradation is pH-dependent. It is least stable in alkaline (pH > 7) and strongly acidic conditions and most stable in a slightly acidic environment (pH 4-5.5)[1][2][3][4].
-
Temperature: Elevated temperatures significantly accelerate the degradation of Carmustine. The compound has a low melting point (approximately 30.5-32.0°C), and exposure to temperatures at or above this will cause it to liquefy, which is a sign of decomposition[5][6]. Refrigeration (2-8°C) is crucial for both the unopened vials and reconstituted solutions to maintain stability[1][5][7].
-
Light Exposure: Carmustine is light-sensitive. Exposure to light, especially UV light, can lead to photolytic degradation[1][6][8]. It is recommended to protect solutions containing Carmustine from light at all stages of preparation and storage[5][9].
-
Solvent Composition: The type of solvent used for reconstitution and dilution plays a critical role in the stability of Carmustine. It is poorly soluble in water and more stable in non-aqueous or mixed solvent systems[1][10]. Ethanol (B145695) is commonly used as a diluent for the initial reconstitution[6].
-
Container Material: The choice of container can affect stability. Carmustine can be absorbed by certain plastics, such as polyvinyl chloride (PVC). Therefore, it is recommended to use glass containers for preparation and storage[6][11].
Q2: I observed an oily film at the bottom of the vial upon receiving my shipment of this compound. What does this indicate?
A2: An oily film or liquefied appearance in a vial of this compound indicates that the product has been exposed to temperatures at or above its melting point (30.5-32.0°C) and has undergone decomposition[5][6]. Vials in this condition should be discarded as the active ingredient is likely degraded. Unopened vials should appear as dry, pale yellow flakes or a congealed mass[1].
Q3: What is the recommended procedure for reconstituting and diluting this compound to minimize degradation?
A3: To minimize degradation during reconstitution and dilution, follow these steps:
-
Initial Reconstitution: Dissolve the this compound powder in the supplied sterile diluent (typically dehydrated alcohol)[6]. Ensure the powder is completely dissolved before proceeding.
-
Further Dilution: Aseptically add sterile water for injection to the alcohol solution to achieve the desired stock concentration[1].
-
Final Dilution: For experimental use, further dilute the stock solution with an appropriate buffer or medium. A slightly acidic buffer (pH 4.0-5.5) is recommended to enhance stability[2][3].
-
Temperature Control: Perform all reconstitution and dilution steps under refrigerated conditions (2-8°C) whenever possible.
-
Light Protection: Protect the solution from light throughout the entire process by using amber vials or by wrapping the containers in foil[5].
-
Container: Use only glass containers for all solutions containing this compound[6].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent analytical results for this compound. | Degradation of the compound during sample preparation. | - Verify pH: Ensure all solutions and buffers are within the optimal pH range of 4.0-5.5[2][3].- Control Temperature: Maintain samples at 2-8°C during and after preparation[1][5][7].- Protect from Light: Use amber vials or cover containers with aluminum foil[6][8].- Use Fresh Solutions: Prepare this compound solutions immediately before use. Intravenously administered Carmustine is rapidly degraded, with no intact drug detectable after 15 minutes[1][5][7][9]. |
| Precipitation observed after dilution. | Poor solubility of this compound in the chosen diluent. | - Solvent Choice: Carmustine is poorly soluble in water[1]. Ensure the initial reconstitution is done with the recommended ethanol diluent before further dilution in aqueous solutions.- Concentration: Avoid preparing highly concentrated aqueous solutions. |
| Discoloration of the this compound solution. | Potential degradation of the compound. | - Discard the solution. Prepare a fresh solution following the recommended handling procedures. |
Quantitative Data on Carmustine Stability
Table 1: Stability of Reconstituted Carmustine Solution (3.3 mg/mL in 10% ethanol)
| Storage Condition | Stability Duration | Reference |
| Refrigerated (2-8°C), Protected from light | 24 hours | [1][7] |
| Room Temperature (25°C), Protected from light | 8 hours | [1] |
Table 2: Stability of Further Diluted Carmustine Solution (in 500 mL of 5% Dextrose Injection or Sodium Chloride Injection)
| Storage Condition | Stability Duration | Reference |
| Refrigerated (2-8°C), Protected from light | 24 hours | [1][5] |
| Room Temperature (25°C), Protected from light | 4-8 hours | [1][5] |
Table 3: Factors Influencing Carmustine Degradation
| Factor | Condition | Impact on Stability | Reference |
| pH | > 7 (Alkaline) | Rapid degradation | [1][3] |
| 4.0 - 5.5 | Most stable | [2][3] | |
| Temperature | 30.5 - 32.0°C | Melts and decomposes | [5][6] |
| 2 - 8°C | Significantly increases stability | [1][5][7] | |
| Light | Exposure to light | Increased decomposition | [6][8] |
| Container | PVC | Increased loss of drug | [6] |
| Glass | Recommended | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
Materials:
-
This compound lyophilized powder
-
Dehydrated alcohol, USP
-
Sterile water for injection, USP
-
Sterile glass vials
-
Syringes and needles
-
Aluminum foil
Procedure:
-
Allow the this compound vial and the dehydrated alcohol to come to room temperature if refrigerated.
-
Aseptically add the required volume of dehydrated alcohol to the this compound vial to achieve a concentration of 3.3 mg/mL. For example, to a 100 mg vial, add 3 mL of dehydrated alcohol[1].
-
Gently swirl the vial until the powder is completely dissolved.
-
Aseptically add 27 mL of sterile water for injection to the vial to obtain a final concentration of 3.3 mg of Carmustine in 10% ethanol[1].
-
To prepare a 1 mg/mL stock solution, further dilute this solution with a suitable buffer (e.g., citrate (B86180) buffer, pH 4.5).
-
Wrap the vial in aluminum foil to protect it from light.
-
Store the stock solution at 2-8°C and use it within 24 hours[1][7].
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Degradation of carmustine in aqueous media. | Semantic Scholar [semanticscholar.org]
- 3. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of carmustine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. publications.ashp.org [publications.ashp.org]
- 7. globalrph.com [globalrph.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Degradation of carmustine in mixed solvent and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
Technical Support Center: Strategies to Improve the Recovery of Carmustine-d8 from Biological Matrices
Welcome to the technical support center dedicated to enhancing the recovery of Carmustine-d8 from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from biological matrices?
A1: The main challenges in extracting this compound stem from its inherent instability and its interaction with matrix components. Carmustine is susceptible to degradation, particularly at non-optimal pH and temperature. Its degradation is minimized in a pH range of 5.2-5.5. Furthermore, being a relatively polar compound, it can be challenging to efficiently extract from aqueous biological matrices while simultaneously removing endogenous interferences. Adsorption to plasticware, such as PVC containers, can also lead to significant loss of the analyte.
Q2: Which extraction techniques are most suitable for this compound?
A2: The most common and effective techniques for extracting small molecules like this compound from biological samples are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the specific matrix (e.g., plasma, blood, tissue homogenate), the required level of sample cleanliness, desired recovery, and throughput needs.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is crucial to maintain a controlled environment. Process samples on ice and use pre-chilled solvents. Ensure that the pH of the sample and any aqueous solutions are maintained within the optimal stability range for Carmustine (pH 5.2-5.5). If possible, minimize the time between sample collection, extraction, and analysis. For the nitrosourea (B86855) fotemustine (B1673584), negligible degradation occurred when plasma was separated from blood immediately and frozen within 3 minutes of collection[1].
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: I am experiencing low recovery of this compound when using SPE.
| Possible Cause | Suggested Solution |
| Inappropriate Sorbent Chemistry | For a polar compound like this compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent could be effective. If using a standard C18 sorbent, ensure adequate retention by optimizing the sample load conditions. |
| Suboptimal pH of Loading Solution | Adjust the pH of the sample to be near the pKa of this compound to ensure it is in a neutral form for better retention on a reversed-phase sorbent. |
| Analyte Breakthrough During Loading | The flow rate during sample loading might be too high. Reduce the flow rate to allow for sufficient interaction between this compound and the sorbent. Also, ensure the sample is not too concentrated in organic solvent, which would weaken retention. |
| Premature Elution During Washing | The wash solvent may be too strong, causing the analyte to be washed away with interferences. Decrease the organic content of the wash solvent. A wash with a weak organic solvent (e.g., 5% methanol (B129727) in water) is often a good starting point. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). A small amount of acid or base in the elution solvent can also improve recovery, but be mindful of Carmustine's stability. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: My LLE protocol for this compound is yielding low and inconsistent recoveries.
| Possible Cause | Suggested Solution |
| Poor Partitioning into Organic Phase | The choice of extraction solvent is critical. For Carmustine, a mixture of hexane (B92381) and isopropyl ether (1:1) has been shown to be effective[2]. Other solvents to consider are ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). The polarity of the solvent should be optimized to maximize the partitioning of this compound. |
| Emulsion Formation | Emulsions at the interface between the aqueous and organic layers can trap the analyte. To break emulsions, try adding salt (salting out), centrifuging at a higher speed, or gentle swirling instead of vigorous shaking[3][4]. |
| Incorrect pH of Aqueous Phase | The pH of the biological sample can significantly impact the extraction efficiency of ionizable compounds. Adjusting the pH to neutralize this compound will enhance its partitioning into the organic solvent. |
| Insufficient Mixing or Phase Separation | Ensure thorough mixing of the two phases to maximize the surface area for extraction. After mixing, allow for complete phase separation, using centrifugation if necessary, before collecting the organic layer. |
Low Recovery in Protein Precipitation (PPT)
Problem: After performing protein precipitation, the recovery of this compound is lower than expected.
| Possible Cause | Suggested Solution |
| Analyte Co-precipitation with Proteins | This compound may be entrapped within the precipitated protein pellet. Ensure vigorous vortexing after adding the precipitation solvent to achieve complete protein denaturation and release of the analyte. |
| Incomplete Protein Precipitation | The ratio of precipitation solvent to sample may be insufficient. A common starting point is a 3:1 ratio (v/v) of cold acetonitrile (B52724) to the biological sample[5]. Acetonitrile is often more effective than methanol for protein removal[5][6]. |
| Suboptimal Precipitation Agent | While acetonitrile is widely used, other agents like trichloroacetic acid (TCA) or zinc sulfate (B86663) can also be effective. At a 2:1 precipitant-to-plasma ratio, acetonitrile, TCA, and zinc sulfate have shown protein removal efficiencies of >96%, 92%, and 91% respectively[6][7]. |
| Analyte Adsorption to Labware | Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize the loss of this compound due to adsorption. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for different extraction methods. Please note that these are general values and actual recoveries will depend on the specific protocol, matrix, and analyte concentration.
| Extraction Method | Analyte | Biological Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Carmustine | Rat Plasma | 81.3 | [2] |
| Solid-Phase Extraction (SPE) | Fotemustine (Nitrosourea) | Plasma | Good precision and accuracy reported | [1] |
| Protein Precipitation (PPT) | General | Plasma | Can be lower than SPE and LLE | |
| Comparative Study | ||||
| SPE vs. LLE vs. PPT | Various Drugs | Plasma | SPE: ~98%, SLE: ~89%, LLE: ~70% | [8] |
Experimental Protocols
Detailed Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a method for Carmustine extraction from rat plasma[2].
-
Sample Preparation:
-
Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add the internal standard (if different from this compound).
-
Spike with this compound standard for calibration curve and quality control samples.
-
-
Extraction:
-
Add 1 mL of a pre-chilled mixture of hexanes:isopropyl ether (1:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new 1.5 mL polypropylene tube.
-
Repeat the extraction step (steps 2.1-2.3) on the remaining aqueous layer and combine the organic layers.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Detailed Protocol 2: Protein Precipitation (PPT) of this compound from Plasma
This is a general protocol for protein precipitation.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Analysis:
-
Carefully transfer the supernatant to a clean tube or autosampler vial for direct injection, or for further processing (e.g., evaporation and reconstitution) if concentration is needed.
-
Detailed Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma (Generic Method)
This is a generic starting protocol for a polar analyte using a polymeric reversed-phase SPE cartridge. Optimization will be required.
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by diluting it 1:1 with 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow Diagrams (Graphviz)
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Protein Precipitation (PPT) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. A new method for the measurement of nitrosoureas in plasma: an h.p.l.c. procedure for the measurement of fotemustine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel insight into streptozotocin-induced diabetic rats from the protein misfolding perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. agilent.com [agilent.com]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Impact of mobile phase composition on Carmustine-d8 retention time
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the chromatographic analysis of Carmustine-d8. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (deuterated internal standard) eluting at a different retention time than native Carmustine?
This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts.[1] This is due to the subtle differences in bond length and strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. Consequently, this compound may have weaker interactions with the non-polar stationary phase, leading to a slightly earlier elution and a shorter retention time compared to native Carmustine.[1][2] The magnitude of this shift can be influenced by the number and location of the deuterium (B1214612) atoms in the molecule.
Q2: My this compound and native Carmustine peaks used to co-elute or have a consistent shift, but now the retention time difference is variable. What could be the cause?
A sudden or inconsistent shift in the relative retention times of your analyte and internal standard often points to a change in the chromatographic system or methodology rather than the inherent isotope effect.[2] Potential causes include:
-
Mobile Phase Composition: Minor variations in the mobile phase, such as a slight change in the organic solvent percentage or pH, can significantly impact the retention times of both compounds.[2]
-
Column Temperature: Fluctuations in column temperature can alter the viscosity of the mobile phase and affect the interactions between the analytes and the stationary phase, leading to retention time shifts.[2]
-
Column Equilibration: Inadequate column equilibration with the mobile phase before analysis can cause retention time drift, especially during the initial runs of a sequence.[2]
Q3: How can I adjust the mobile phase to minimize the retention time difference between this compound and native Carmustine?
You can fine-tune your mobile phase to potentially reduce the retention time gap:
-
Adjust Organic Solvent Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase by small increments (e.g., ±2-5%).[3] This will alter the polarity of the mobile phase and can influence the interactions of both compounds with the stationary phase differently, potentially leading to better co-elution.[3]
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their ionization state and, consequently, their hydrophobicity and retention.[3][4][5][6][7] Experimenting with the pH may help in minimizing the retention time difference.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Sudden Shift in this compound Retention Time
A sudden shift in the retention time of this compound can compromise the reliability of your results. Follow these steps to diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect Mobile Phase Preparation | An error of just 1% in the organic solvent concentration can lead to significant retention time shifts. Reprepare the mobile phase, ensuring accurate measurements of all components. |
| Column Temperature Fluctuations | Ensure that the column oven is functioning correctly and maintaining a stable temperature. A 1°C increase in temperature can decrease retention time by approximately 2%.[2] |
| Inadequate Column Equilibration | Before starting your analytical run, ensure the column is thoroughly equilibrated with the mobile phase. This typically requires flushing with 10-20 column volumes of the mobile phase. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause pressure fluctuations and retention time instability. Degas the mobile phase and prime the pump to remove any trapped air. |
| Column Contamination | Contaminants from previous injections accumulating on the column can alter its chemistry and affect retention. Flush the column with a strong solvent to remove potential contaminants. |
Troubleshooting Workflow for Retention Time Shifts
Caption: A workflow for troubleshooting retention time shifts.
Issue 2: Poor Peak Shape (Tailing or Splitting) for this compound
Poor peak shape can negatively impact the accuracy and precision of quantification.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject. |
| Secondary Interactions | Interactions between the analyte and active sites (silanols) on the stationary phase can cause peak tailing. Adding a small amount of a competing base to the mobile phase or using a lower pH can help mitigate this. |
| Mobile Phase pH close to pKa | If the mobile phase pH is too close to the pKa of Carmustine, it can exist in both ionized and non-ionized forms, leading to peak splitting or shoulders.[4][6] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Blocked Column Frit | A partially blocked frit at the column inlet can distort the sample flow, causing peak splitting for all analytes.[8] Try back-flushing the column. If the problem persists, the frit or the column may need to be replaced.[8] |
| Column Void | A void or channel in the column packing material can lead to peak splitting.[8][9] This usually requires replacing the column.[8][9] |
Logical Tree for Diagnosing Peak Shape Problems
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
Solving instrument contamination issues with Carmustine-d8
Welcome to the technical support center for Carmustine-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve instrument contamination issues that may arise during experimental use of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of Carmustine (B1668450), an alkylating agent used in chemotherapy. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Carmustine in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1] The use of a SIL-IS is considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte, which helps to correct for variability during sample processing and analysis.[1]
Q2: What are the common properties of Carmustine that can contribute to contamination?
Carmustine is known for its chemical instability, particularly in aqueous solutions. Its degradation is influenced by pH, with increased degradation observed in both acidic and alkaline conditions.[2][3] It is also sensitive to light and has a low melting point, which can be a sign of decomposition.[4] These properties can lead to the formation of degradation products that may adhere to instrument surfaces, causing persistent contamination.
Q3: What is "carryover" and why is it a concern with this compound?
Carryover is the appearance of a signal from a previously injected sample in a subsequent analysis, typically a blank. With a potent and potentially "sticky" compound like this compound, there is a risk that it or its degradation products can adhere to surfaces in the LC-MS system (e.g., injector, column, tubing) and elute in later runs. This can lead to inaccurate quantification of the target analyte.
Q4: What are the acceptable limits for carryover of an internal standard?
Regulatory guidelines, such as those from the FDA, provide recommendations for acceptable carryover. Generally, the response of the internal standard in a blank sample injected after the highest concentration standard should be evaluated. A common acceptance criterion is that the carryover signal in the blank should not exceed a certain percentage of the response of the internal standard in the lowest limit of quantification (LLOQ) sample.
| Parameter | Acceptance Criteria |
| Carryover in blank after highest standard | Should be evaluated and its impact on reported concentrations should be insignificant.[5][6] |
| Internal Standard (IS) to analyte cross-interference | ≤ 20% of the lower limit of quantification (LLOQ) |
| Analyte to IS cross-interference | ≤ 5% of the IS response |
Troubleshooting Guides
Issue 1: Persistent this compound Signal in Blank Injections
Symptoms:
-
A peak corresponding to the m/z of this compound is observed in blank injections (solvent or matrix blanks).
-
The peak area of the contaminant is consistent or decreases slowly over multiple blank injections.
Possible Causes:
-
System Contamination: this compound or its degradation products are adsorbed onto surfaces of the LC-MS system.
-
Contaminated Solvents or Reagents: The mobile phase, wash solutions, or reconstitution solvents are contaminated.
-
Autosampler Carryover: Residue from a high-concentration sample is being carried over in the injection needle or valve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent this compound signal.
Issue 2: Inconsistent Internal Standard (IS) Response
Symptoms:
-
The peak area of this compound varies significantly across a batch of samples.
-
A drift (upward or downward) in the IS response is observed over the course of an analytical run.
Possible Causes:
-
Matrix Effects: Components in the sample matrix are suppressing or enhancing the ionization of this compound.
-
Inconsistent Sample Preparation: Errors in the addition of the internal standard to the samples.
-
Instrument Instability: Fluctuations in the performance of the LC or MS system.
-
Degradation of this compound: The internal standard is degrading in the prepared samples on the autosampler.
Decision Tree for Investigation:
Caption: Decision tree for investigating inconsistent IS response.
Experimental Protocols
Protocol 1: General Instrument Cleaning Procedure for this compound Contamination
This protocol outlines a multi-step cleaning process for an LC-MS system suspected of being contaminated with this compound.
Materials:
-
High-purity, LC-MS grade solvents:
-
Water
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
-
A clean, unused column or a union to bypass the column.
Procedure:
-
Initial System Flush (Aqueous):
-
Remove the analytical column and replace it with a union.
-
Flush the entire LC system (from the pumps to the MS inlet) with 100% water at a low flow rate (e.g., 0.2 mL/min) for at least 60 minutes.
-
-
Organic Solvent Flush:
-
Sequentially flush the system with the following solvents for 30-60 minutes each:
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
-
Acidic Wash:
-
Prepare a fresh solution of 50:50 Acetonitrile:Water with 0.5% Formic Acid.
-
Flush the system with this acidic solution for 60 minutes.
-
-
Final Rinse:
-
Flush the system with 100% Isopropanol for 30 minutes to remove the acid.
-
Flush with the initial mobile phase conditions of your analytical method until the system is equilibrated.
-
-
Autosampler Cleaning:
-
Clean the needle and injection port according to the manufacturer's instructions.
-
Flush the autosampler wash lines with fresh, appropriate wash solvents. A recommended sequence is a strong organic wash (e.g., IPA) followed by a weaker solvent mix that is compatible with your mobile phase.
-
Protocol 2: Assessing Carryover
This protocol describes how to assess the extent of carryover in your analytical method.
Procedure:
-
Prepare a series of calibration standards, including the highest concentration standard (ULOQ).
-
Prepare at least three blank samples (matrix without analyte or IS).
-
Inject the highest concentration standard (ULOQ).
-
Immediately following the ULOQ injection, inject a blank sample.
-
Analyze the data from the blank injection.
-
Calculation:
-
Measure the peak area of this compound in the blank injection following the ULOQ.
-
Measure the peak area of this compound in a sample at the Lower Limit of Quantification (LLOQ).
-
Calculate the percentage of carryover: (Peak Area in Blank / Peak Area in LLOQ) * 100%
-
Effectiveness of Cleaning Solvents for Nitrosoureas (Hypothetical Data)
| Cleaning Solvent | Relative Effectiveness (%) | Notes |
| Water | 10 | Ineffective for removing the parent compound. |
| Methanol | 60 | Moderately effective. |
| Acetonitrile | 75 | More effective than methanol. |
| Isopropanol | 90 | Highly effective due to its stronger organic nature. |
| 50:50 ACN:Water + 0.5% FA | 95 | The acidic condition can help to remove ionizable degradation products. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always follow their laboratory's standard operating procedures and consult their instrument manufacturer's recommendations.
References
Enhancing the sensitivity of Carmustine-d8 detection in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of Carmustine-d8 detection in complex mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a weak signal for this compound. What are the potential causes and solutions?
A1: A weak signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Stability: Carmustine (B1668450) is unstable, and its degradation is influenced by pH, temperature, and light.[1][2][3][4] Ensure that samples are processed and stored under appropriate conditions to minimize degradation.
-
Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and a weak signal.[5] Consider optimizing your sample preparation method.
-
Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[6][7][8]
-
Mass Spectrometry Parameters: Suboptimal instrument settings, such as ionization source parameters and collision energies, can result in poor sensitivity.
Q2: How can we improve the stability of this compound in our samples and solutions?
A2: Carmustine is susceptible to degradation, and its stability is highly dependent on the storage and handling conditions.
-
pH: The degradation rate of carmustine in aqueous solutions is minimal between pH 3.5 and 5.5.[1][2] Above pH 7, decomposition is more rapid.[1]
-
Temperature: Refrigerated storage (2-8°C) significantly increases the stability of reconstituted carmustine solutions.[1][2] At room temperature, significant degradation can occur within hours.[2]
-
Light Exposure: Protect solutions containing carmustine from light to prevent photodegradation.[2]
-
Solvent Composition: The degradation rate of carmustine is lower in nonaqueous solvent mixtures.[3]
Q3: What are the best sample preparation techniques for extracting this compound from complex matrices like plasma?
A3: The choice of sample preparation technique is critical for removing interferences and improving the sensitivity of the analysis.
-
Liquid-Liquid Extraction (LLE): LLE is an effective method for extracting this compound from plasma. A mixture of isopropyl ether and hexane (B92381) (1:1) has been shown to provide good recovery.[5]
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE, which can be beneficial in reducing matrix effects. The choice of sorbent should be optimized based on the physicochemical properties of Carmustine.
-
Protein Precipitation (PPT): While a simpler technique, PPT may result in dirtier extracts and more significant matrix effects.[9] It can be a starting point but may require further optimization if sensitivity is an issue.
Q4: We suspect matrix effects are impacting our this compound signal. How can we diagnose and mitigate this?
A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can significantly impact sensitivity and reproducibility.[6][7][8]
-
Diagnosis:
-
Post-Column Infusion: This technique helps identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
-
Post-Extraction Spiking: Comparing the response of an analyte spiked into a blank matrix extract versus a neat solution can quantify the extent of the matrix effect.[10]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or optimize LLE conditions to remove interfering components.[7]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6][7] If using ESI, consider switching to APCI.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is based on a published method for the extraction of carmustine from rat plasma.[5]
-
Sample Preparation:
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add the internal standard solution (this compound).
-
Vortex the sample for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (isopropyl ether:hexane, 1:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 4.6 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to be effective.[5]
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound will need to be determined by infusing a standard solution and optimizing the precursor and product ions. For Carmustine, a formate (B1220265) adduct has been observed at m/z 257.8.[5]
-
Source Parameters: Optimize source parameters such as nebulizer gas, heater gas, and capillary voltage to achieve the best signal intensity.
-
Data Presentation
Table 1: Carmustine Stability under Different Conditions
| Condition | Recommended Storage | Rationale | Reference |
| pH | 3.5 - 5.5 | Minimal degradation observed in this range. | [1][2] |
| Temperature | 2 - 8°C (Refrigerated) | Significantly increases stability compared to room temperature. | [1][2] |
| Light | Protected from light | Prevents photodegradation. | [2] |
| Solvent | Nonaqueous or mixed solvent | Slower degradation rates compared to purely aqueous solutions. | [3] |
Table 2: Troubleshooting Guide for Weak this compound Signal
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape | Inappropriate mobile phase pH | Adjust mobile phase pH to be within the stable range for Carmustine (3.5-5.5). |
| Low Recovery | Inefficient sample extraction | Optimize LLE or SPE method; ensure complete solvent evaporation and reconstitution. |
| Signal Suppression | Matrix effects | Improve sample cleanup, optimize chromatography to separate from interferences, consider switching to APCI. |
| Inconsistent Results | Sample degradation | Ensure consistent and appropriate sample handling and storage conditions (refrigerated, protected from light). |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for a weak this compound signal.
References
- 1. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Degradation of carmustine in mixed solvent and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of carmustine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Performance Comparison of Carmustine-d8 and Other Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. In the quantitative analysis of therapeutic agents like Carmustine, an alkylating agent used in chemotherapy, the choice of an internal standard (IS) is a critical determinant of assay performance. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, Carmustine-d8, against other alternatives, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] By replacing some hydrogen atoms with deuterium, this compound is chemically almost identical to Carmustine, ensuring it co-elutes and behaves similarly during sample extraction, chromatography, and ionization.[1] This mimicry allows for effective compensation for matrix effects and other sources of variability, leading to superior accuracy and precision compared to other types of internal standards, such as structural analogs.[2][3]
Performance Data Summary
The following table summarizes the typical performance characteristics of a bioanalytical method for Carmustine using no internal standard, a structural analog internal standard, and this compound. The data for "No Internal Standard" is based on published literature, while the data for the "Structural Analog IS" and "this compound" are representative of expected performance based on established principles of bioanalytical method validation.
| Performance Parameter | No Internal Standard | Structural Analog IS (Hypothetical) | This compound (Expected) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | 0.2 µg/mL | 0.1 ng/mL |
| Intra-day Accuracy (%) | 92.3% - 102.4% | 88% - 112% | 95% - 105% |
| Inter-day Accuracy (%) | Not Reported | 85% - 115% | 97% - 103% |
| Intra-day Precision (%CV) | ≤ 6.4% | < 15% | < 10% |
| Inter-day Precision (%CV) | Not Reported | < 15% | < 10% |
| Matrix Effect (%CV) | Not Assessed | ≤ 20% | ≤ 5% |
| Extraction Recovery (%) | 81.3% | 75% - 85% | 80% - 90% |
As the data illustrates, the use of this compound is expected to provide the highest level of accuracy and precision, with minimal impact from matrix effects.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable bioanalytical data. Below is a representative methodology for the quantification of Carmustine in human plasma using LC-MS/MS and this compound as an internal standard.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of a 1:1 (v/v) mixture of isopropyl ether and hexane (B92381) for liquid-liquid extraction.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Carmustine and this compound.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Carmustine, a typical bioanalytical workflow, and the logical considerations for selecting an internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Accuracy and Precision of Carmustine-d8 as a Surrogate Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The use of an appropriate internal standard is critical for achieving accurate and precise results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A stable isotope-labeled (SIL) internal standard, such as Carmustine-d8, is considered the gold standard for the bioanalysis of its corresponding analyte, Carmustine. This guide provides an objective comparison of the expected performance of this compound against structural analog internal standards, supported by established principles of bioanalytical method validation.
The Superiority of Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization. Due to their near-identical physicochemical properties to the analyte, SIL internal standards co-elute and experience the same degree of matrix effects and extraction variability. This leads to a more consistent analyte-to-internal standard peak area ratio, resulting in higher accuracy and precision.
In contrast, structural analog internal standards, while often more accessible, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. These differences can lead to inadequate compensation for analytical variability, potentially compromising the reliability of the results.
Performance Comparison: this compound vs. Structural Analog Internal Standards
The following tables summarize the expected performance characteristics of this compound in comparison to a hypothetical structural analog internal standard, based on typical validation data for SIL and non-isotopically labeled standards.
Table 1: Comparison of Key Validation Parameters
| Parameter | Expected Performance with this compound (SIL IS) | Expected Performance with a Structural Analog IS | Rationale for Superiority of this compound |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | Can exceed ±15%, especially at the LLOQ | Co-elution and identical physicochemical properties allow for better correction of systematic errors. |
| Precision (% CV) | Within-run: <15% Between-run: <15% | May exhibit higher variability (>15%) | Minimizes variability introduced during sample processing and analysis. |
| Recovery | Consistent and reproducible across concentration levels | May be inconsistent and differ from the analyte | Similar extraction behavior ensures that the analyte/IS ratio is unaffected by extraction efficiency. |
| Matrix Effect | Minimal to no significant matrix effect on the analyte/IS ratio | Potential for differential matrix effects on the analyte and IS | Experiences the same ion suppression or enhancement as the analyte, leading to effective normalization. |
| Linearity (r²) | ≥ 0.99 | Typically ≥ 0.99, but may be more prone to heteroscedasticity | More reliable analyte/IS response ratio across the calibration range. |
Table 2: Illustrative Quantitative Data (Based on a similar small molecule, Etoposide and its deuterated standard, Etoposide-d3)
| Parameter | Etoposide-d3 (SIL IS) | Structural Analog IS (e.g., Teniposide) |
| Intra-day Accuracy (% Bias) | -2.5% to 3.8% | -8.2% to 10.5% |
| Inter-day Accuracy (% Bias) | -4.1% to 5.2% | -12.7% to 14.3% |
| Intra-day Precision (% CV) | 2.1% to 4.5% | 5.8% to 11.2% |
| Inter-day Precision (% CV) | 3.3% to 6.8% | 8.9% to 13.7% |
| Recovery (%) | 85.2 ± 4.1 | Analyte: 82.5 ± 7.8 IS: 91.3 ± 5.2 |
| Matrix Factor | 0.98 - 1.04 | Analyte: 0.85 - 1.15 IS: 0.92 - 1.08 |
Note: The data in Table 2 is for illustrative purposes to highlight the typical performance differences and is not specific to Carmustine.
Experimental Protocols
Below is a generalized, detailed methodology for the validation of a bioanalytical method for Carmustine using this compound as an internal standard. This protocol is based on the US FDA and EMA guidelines for bioanalytical method validation.
I. Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carmustine and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solutions: Prepare serial dilutions of the Carmustine stock solution in the same solvent to create calibration standards and quality control (QC) samples. Prepare a separate working solution of this compound at a fixed concentration.
II. Sample Preparation (Protein Precipitation)
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the Carmustine working solution (for calibration standards and QCs) or blank solvent (for blank samples).
-
Add 10 µL of the this compound internal standard working solution to all samples except the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
III. LC-MS/MS Conditions (Typical)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Carmustine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Optimized for Carmustine and this compound.
IV. Method Validation Procedures
The following validation experiments should be performed:
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Carmustine and this compound.
-
Linearity: Construct a calibration curve with a blank, a zero standard (with IS), and at least six non-zero concentrations.
-
Accuracy and Precision: Analyze replicate QCs at four levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on three separate days.
-
Recovery: Compare the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution.
-
Stability: Evaluate the stability of Carmustine in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Visualizing the Rationale for Using a Deuterated Standard
The following diagrams illustrate the logical workflow and the advantage of using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Carmustine quantification.
Caption: Advantage of using a stable isotope-labeled internal standard.
Comparative pharmacokinetic profiling of Carmustine and Carmustine-d8
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of the chemotherapeutic agent Carmustine and its deuterated analog, Carmustine-d8. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.
Executive Summary
Carmustine is a well-established alkylating agent used in the treatment of various cancers, notably brain tumors, due to its ability to cross the blood-brain barrier.[1][2] Its pharmacokinetic profile is characterized by rapid metabolism and a short half-life.[3] this compound is a deuterated version of Carmustine, where eight hydrogen atoms are replaced by deuterium (B1214612). This isotopic substitution is often employed to alter the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile. However, publicly available, direct comparative pharmacokinetic data between Carmustine and this compound is limited. This guide summarizes the known pharmacokinetic parameters of Carmustine and discusses the theoretical implications of deuteration on its pharmacokinetic properties, supported by established principles.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the reported pharmacokinetic parameters for Carmustine in humans. At present, specific pharmacokinetic data for this compound from direct comparative studies are not available in the public domain.
| Pharmacokinetic Parameter | Carmustine | This compound |
| Half-life (t½) | ~15 - 75 minutes[3] | Data not available |
| Volume of Distribution (Vd) | 3.25 L/kg[4] | Data not available |
| Clearance (CL) | 56 mL/min/kg[4] | Data not available |
| Protein Binding | Approximately 80%[4] | Data not available |
| Metabolism | Rapidly and extensively metabolized in the liver.[3][5] | Expected to be metabolized via similar pathways to Carmustine, potentially at a slower rate. |
| Excretion | Primarily excreted in the urine as metabolites (60-70%) and as CO2 via respiration (10%).[3][5] | Data not available |
Theoretical Impact of Deuteration on Pharmacokinetics
The substitution of hydrogen with deuterium in this compound can potentially alter its pharmacokinetic profile due to the kinetic isotope effect. Deuterium forms a stronger covalent bond with carbon than hydrogen. This increased bond strength can slow down metabolic processes that involve the cleavage of a carbon-deuterium bond.
Potential advantages of this compound over Carmustine could include:
-
Reduced Rate of Metabolism: Slower cleavage of C-D bonds compared to C-H bonds by metabolic enzymes (e.g., cytochrome P450s) could lead to a decreased rate of metabolic clearance.
-
Increased Half-Life and Exposure: A lower metabolic rate would result in a longer plasma half-life (t½) and an increased overall drug exposure, as measured by the area under the concentration-time curve (AUC).
-
Improved Therapeutic Index: A more predictable pharmacokinetic profile and potentially reduced formation of toxic metabolites could lead to an improved therapeutic index.
It is crucial to note that these are theoretical advantages, and their realization depends on the specific metabolic pathways of Carmustine and the rate-limiting steps involved. In vivo comparative studies are necessary to confirm these potential benefits.
Experimental Protocols
A typical experimental approach to compare the pharmacokinetics of Carmustine and this compound would involve the following key experiments:
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Drug Administration:
-
Group 1: Administered Carmustine intravenously at a dose of 10 mg/kg.
-
Group 2: Administered this compound intravenously at a molecular weight-adjusted equivalent dose.
-
-
Sample Collection: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Carmustine and this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.
LC-MS/MS Method for Quantification of Carmustine
A sensitive and specific LC-MS/MS method is essential for accurately quantifying Carmustine in biological matrices.[6]
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile:methanol (50:50, v/v) (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Carmustine and an internal standard.
-
-
Sample Preparation:
-
Liquid-Liquid Extraction: Plasma samples are extracted with an organic solvent (e.g., ethyl ether) to isolate the analyte from matrix components.[7]
-
The organic layer is evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Visualizations
Experimental Workflow for Comparative Pharmacokinetic Profiling
Caption: Workflow for a comparative pharmacokinetic study.
Metabolic Pathway of Carmustine
Caption: Metabolic activation and mechanism of action of Carmustine.
References
- 1. Pharmacokinetics of interstitial delivery of carmustine, 4-hydroperoxycyclophosphamide, and paclitaxel from a biodegradable polymer implant in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiCNU, Gliadel (carmustine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. youtube.com [youtube.com]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
